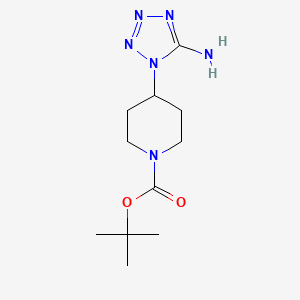

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate

Description

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 5-amino-1H-tetrazol-1-yl moiety at the 4-position. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers unique electronic and steric properties. This compound is widely utilized as a building block in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis and protease-targeting molecules . Its Boc group enhances solubility and stability during synthetic workflows, while the tetrazole’s acidity (pKa ~4–5) enables hydrogen bonding and metal coordination in biological systems.

Properties

IUPAC Name |

tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)17-9(12)13-14-15-17/h8H,4-7H2,1-3H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFQFOVAMDVTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-aminotetrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminotetrazole moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall conformation, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to two analogs:

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate hydrochloride (Enamine Ltd., ).

(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate (Patent compound, ).

Key Observations:

- Complexity : The patent compound’s fused imidazo-pyrrolo-pyrazine system increases lipophilicity and steric bulk, likely reducing aqueous solubility but improving target affinity in kinase inhibitors .

- Salt Form : The Enamine analog’s hydrochloride salt improves solubility in polar solvents, whereas the target compound (free base) may require formulation adjustments for bioavailability.

Key Observations:

- Tetrazole vs. Triazole Synthesis : Tetrazoles often require [2+3] cycloaddition between nitriles and sodium azide, while triazoles may employ copper-catalyzed azide-alkyne cycloaddition (CuAAC). Neither method is explicitly described in the evidence.

- Purification : The patent compound’s use of LC/MS highlights its structural complexity, necessitating advanced analytical validation compared to simpler analogs .

Biological Activity

Tert-butyl 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a tetrazole moiety. Its structural formula can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The tetrazole ring is known for its ability to interact with various biological targets, making it a suitable scaffold for developing antimicrobial agents. In vitro studies have demonstrated that compounds similar to tert-butyl 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate show promising activity against a range of bacteria and fungi .

2. Anticancer Properties

Tetrazole derivatives have been investigated for their anticancer potential. Studies have shown that certain tetrazole-containing compounds can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation. The specific compound has been noted for its ability to modulate signaling pathways associated with cancer progression .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction |

| Compound B | Lung | 20 | Cell cycle arrest |

| tert-butyl 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate | Colon | 18 | Inhibition of PI3K/AKT pathway |

The biological activity of tert-butyl 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is largely attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. For instance:

Protein Kinase Inhibition

The compound has been shown to act as an inhibitor of protein kinases such as AKT (Protein Kinase B), which plays a crucial role in cell survival and metabolism. This inhibition can lead to decreased cell proliferation in cancer cells .

Modulation of Inflammatory Responses

Tetrazoles are also known to modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway. This suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various tetrazole derivatives, tert-butyl 4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate was found to exhibit significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Case Study 2: Anticancer Activity

In xenograft models of colon cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of the PI3K/AKT signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.